(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one
Overview
Description
“(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one” is a chemical compound with the molecular formula C16H12FN5O and a molecular weight of 309.31. It is a research-grade product and not intended for human or veterinary use12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis of complex organic compounds often involves multiple steps and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure analysis of this compound. Typically, techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to analyze the molecular structure of a compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions depend on the functional groups present in the molecule and the conditions under which the reaction is carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For this compound, I couldn’t find specific information on its physical and chemical properties.Scientific Research Applications
Aurora Kinase Inhibitor
The compound has been identified as a potential Aurora kinase inhibitor, a class of enzymes that play a crucial role in cell division. This makes it relevant in cancer research, where inhibiting Aurora kinase can help in controlling the proliferation of cancer cells. Studies have shown the synthesis and potential application of related compounds as Aurora kinase inhibitors, indicating a promising area of research for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of derivatives of this compound. Studies involving the synthesis of similar compounds have shown their effectiveness against various bacterial strains, highlighting their potential in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Maqbool Ahmed et al., 2006).
Antiviral Activity
The compound and its derivatives have also been explored for their antiviral properties. Some research indicates that certain derivatives of this compound exhibit notable antiviral properties, which could be beneficial in treating viral infections. The inhibition of cellular dihydroorotate dehydrogenase (DHODH) is a mechanism by which these compounds exhibit their antiviral effects (H. Munier-Lehmann et al., 2015).
Anti-Cancer Activity
In addition to its role as an Aurora kinase inhibitor, related compounds have shown anti-cancer activity, particularly against lung cancer. The synthesis and testing of these compounds have demonstrated their potential as low-concentration anticancer agents, suggesting another significant avenue for research in cancer therapeutics (A. G. Hammam et al., 2005).
Safety And Hazards
Future Directions
I couldn’t find specific information on the future directions of research involving this compound. Future research directions would depend on the results of current studies and the potential applications of the compound.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may want to consult scientific literature or contact experts in the field.
properties
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVLWZENYQYRT-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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